![molecular formula C21H15N3O5 B3406473 (E)-9-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide CAS No. 325702-74-7](/img/structure/B3406473.png)
(E)-9-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide
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Overview
Description
The compound is a type of hydrazone, which are organic compounds characterized by a N-N=C functional group. They are often used in organic synthesis and sometimes exhibit biological activity .
Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and as ligands in coordination chemistry .Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the quorum sensing system inPseudomonas aeruginosa . Quorum sensing is a bacterial communication system that regulates virulence factors and coordinates bacterial pathogenicity .
Mode of Action
Based on the structure and the known actions of similar compounds, it may interact with its targets by binding to the active site of the target protein, thereby inhibiting its function .
Biochemical Pathways
Similar compounds have been shown to affect the quorum sensing system inPseudomonas aeruginosa, which regulates virulence factors and coordinates bacterial pathogenicity .
Result of Action
Similar compounds have been shown to inhibit virulence factors inPseudomonas aeruginosa, including motility, biofilm formation, alginate, and pyocyanin production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other ions or organic matter can affect the compound’s stability and activity . .
properties
IUPAC Name |
9-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]fluorene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-19-10-9-14(24(28)29)11-13(19)12-22-23-20(26)21(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,25,27H,(H,23,26)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVGWHHZQBVKK-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-9-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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